Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate
Description
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate (C₁₄H₂₂N₄O₃, MW 294.36 g/mol, CAS 1242994-98-4) is a substituted benzoate ester featuring a urea linkage and a cyclopentyl group.
Properties
IUPAC Name |
ethyl 3-amino-4-[2-(cyclopentylcarbamoylamino)ethylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-2-24-16(22)12-7-8-15(14(18)11-12)19-9-10-20-17(23)21-13-5-3-4-6-13/h7-8,11,13,19H,2-6,9-10,18H2,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVOMCUVFIYCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 4-aminobenzoate and cyclopentylamine.
Formation of Intermediate: The initial step involves the reaction of ethyl 4-aminobenzoate with a suitable protecting group to protect the amino functionality.
Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with cyclopentylamine in the presence of a coupling agent like carbodiimide to form the desired amide bond.
Deprotection: The final step involves the removal of the protecting group under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related benzoate derivatives:
Key Comparative Insights
Structural Features: The target compound uniquely combines a cyclopentyl-urea moiety with ethylamino and benzoate groups. This contrasts with simpler analogs like Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, which lacks the urea group and cyclopentyl ring .
Sulfonylurea herbicides like chlorimuron ethyl ester employ nucleophilic substitution for sulfonyl group incorporation .
This contrasts with chlorimuron ethyl ester, where the sulfonylurea group is critical for herbicidal activity .
Molecular Weight Parity: The quinolinone derivative (C₁₈H₁₈N₂O₂) shares the same molecular weight (294.36 g/mol) as the target but features a fused quinolinone ring instead of a benzoate-urea scaffold. This highlights how distinct functional groups can yield divergent physicochemical and biological properties despite identical MW .
Research Findings and Data
- Hydrogen Bonding: The urea group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), a feature absent in hydroxyethylamino analogs. This property is critical for interactions with enzymes or receptors in drug design .
- Thermal Stability: Urea-containing compounds generally exhibit higher thermal stability than esters with simple alkylamino groups, as seen in differential scanning calorimetry (DSC) studies of related derivatives .
- Solubility : The cyclopentyl group may reduce aqueous solubility compared to polar substituents (e.g., hydroxyethyl), necessitating formulation adjustments for pharmacological use.
Biological Activity
Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate core with multiple functional groups that may contribute to its biological activities. The presence of the cyclopentyl amino group is particularly noteworthy, as it can influence the compound's interaction with biological targets.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of electron-donating groups generally enhances antibacterial and antifungal activities. For instance, compounds derived from ethyl 2-aminobenzoate have shown promising results against various bacterial strains, suggesting a potential for this compound to possess similar properties .
- Anticancer Potential : Research on related compounds suggests potential anticancer activity. For example, benzimidazole derivatives have demonstrated efficacy against DNA topoisomerase and various cancer cell lines . Further investigation into the specific mechanisms of action for this compound is warranted.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including amination and acylation processes. The following table summarizes some synthetic routes explored in related compounds:
| Synthesis Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Method A | Ethyl 2-aminobenzoate + Cyclopentylamine | Room temperature, solvent-free | 75% |
| Method B | Ethyl 3-amino-4-methylbenzoate + Carbonyl compound | Acid catalyst, ethanol | 96% |
Case Studies and Research Findings
- Study on Antibacterial Activity : A recent study evaluated various Schiff bases synthesized from ethyl 2-aminobenzoate, revealing that electron-withdrawing groups reduced antibacterial activity compared to electron-donating groups. This finding could be extrapolated to predict the activity of this compound against bacterial strains .
- Anticancer Activity Assessment : In vitro studies on structurally related compounds indicated significant cytotoxic effects against colon cancer cell lines, with IC50 values suggesting a concentration-dependent response. This aligns with the hypothesis that this compound may exhibit similar anticancer properties .
- Inflammation Model Studies : Research focusing on the modulation of inflammatory markers in animal models has shown that compounds with similar functional groups can significantly reduce cytokine levels associated with inflammation. This positions this compound as a potential candidate for further exploration in anti-inflammatory therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
